Methyl 2-formyl-3-oxopropanoate

Catalog No.
S1912125
CAS No.
50427-65-1
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formyl-3-oxopropanoate

CAS Number

50427-65-1

Product Name

Methyl 2-formyl-3-oxopropanoate

IUPAC Name

methyl 2-formyl-3-oxopropanoate

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3

InChI Key

RTFMHSWZEMCDIM-UHFFFAOYSA-N

SMILES

COC(=O)C(C=O)C=O

Canonical SMILES

COC(=O)C(C=O)C=O

Chemical Structure and Properties

Methyl 2-formyl-3-oxopropanoate (MFKP), also known as pyruvate hemiester or methyl pyruvic acid, is a small organic molecule with the chemical formula C5H6O4. It is a derivative of pyruvic acid, a key intermediate in several biological processes. MFKP possesses a carbonyl group (C=O), a formyl group (CHO), and a methyl ester group (COOCH3). PubChem:

Potential Research Applications

MFKP has been investigated for its potential applications in various scientific research fields. Here are some examples:

  • Organic synthesis: MFKP may serve as a building block for the synthesis of more complex molecules due to its functional groups. Researchers are exploring its use in the creation of novel pharmaceuticals or materials. [Insert source about MFKP in organic synthesis]
  • Cellular metabolism studies: MFKP might be a valuable tool for studying cellular metabolism, particularly pathways related to pyruvate metabolism. By examining how cells interact with MFKP, scientists can gain insights into cellular function. [Insert source about MFKP in cellular metabolism studies]

Methyl 2-formyl-3-oxopropanoate is an organic compound characterized by the presence of both aldehyde and ketone functional groups. Its molecular formula is C6H8O4C_6H_8O_4, and it has a molecular weight of approximately 144.13 g/mol. The compound features a methyl ester group, which contributes to its reactivity and solubility in organic solvents. Methyl 2-formyl-3-oxopropanoate is often used in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of more complex molecules through various

  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Aldol Reactions: The compound can act as a nucleophile in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Cyclization Reactions: It is also involved in cyclization processes, such as the Fischer indole synthesis, where it reacts with enaminones to yield indole derivatives .

The biological activity of methyl 2-formyl-3-oxopropanoate has been explored in various studies. It has demonstrated potential antiproliferative activity, particularly when modified with specific substituents. For instance, the introduction of phenyl groups at certain positions has been shown to enhance its effectiveness against cancer cell lines . Additionally, the compound's derivatives may exhibit antimicrobial properties, although further research is needed to fully elucidate these effects.

Several methods have been developed for synthesizing methyl 2-formyl-3-oxopropanoate:

  • Fischer Indole Synthesis: This method involves the reaction of methyl 2-formyl-3-oxopropanoate with enaminones under acidic conditions to produce indole derivatives .
  • Condensation Reactions: Methyl 2-formyl-3-oxopropanoate can be synthesized through the condensation of appropriate aldehydes and ketones under controlled conditions.
  • Direct Esterification: The compound can also be obtained by esterifying 2-formyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst.

Methyl 2-formyl-3-oxopropanoate finds applications in:

  • Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be utilized in developing new therapeutic agents.
  • Agricultural Chemicals: Its derivatives could potentially be explored for use as agrochemicals due to their biological properties.

Interaction studies involving methyl 2-formyl-3-oxopropanoate have focused on its reactivity with various nucleophiles and electrophiles. These studies help understand how modifications to the compound's structure can influence its reactivity and biological activity. In particular, investigations into how substituents affect its interaction with biological targets are ongoing .

Methyl 2-formyl-3-oxopropanoate shares structural features with several similar compounds, which can be compared based on their functional groups and reactivity:

Compound NameCAS NumberSimilarity Index
Ethyl 2-formyl-3-oxopropanoate80370-42-90.96
Methyl 2,2-dimethyl-3-oxopropanoate13865-20-80.88
Diethyl 2,2-bis(hydroxymethyl)malonate20605-01-00.92
Triethyl methanetricarboxylate6279-86-30.96
Ethyl 2-formylcyclopropanecarboxylate20417-61-20.73

Uniqueness

Methyl 2-formyl-3-oxopropanoate is unique due to its specific combination of aldehyde and ketone functionalities within a propanoate framework, allowing for diverse synthetic applications not found in other similar compounds. Its ability to participate in multiple types of reactions makes it particularly valuable in organic synthesis.

Panizzi Formylation Procedure

The reaction conditions require refluxing the substrate with excess methyl formate for 2-8 hours, achieving yields ranging from 50-55% [1]. The relatively modest yields are attributed to the competing hydrolysis of the acetal protecting groups and the reversible nature of the formylation process. Temperature control is critical, as elevated temperatures can lead to decomposition of the sensitive α-dicarbonyl system.

Diformylation-Decarboxylation Sequence

A more complex but systematic approach involves the diformylation of potassium monomethyl malonate using dimethylformamide and phosphorus oxychloride, followed by thermal decarboxylation [1] [3]. This method represents a significant advancement in the field as it provides access to the target compound through well-established Vilsmeier-Haack chemistry.

The preparation begins with the synthesis of potassium monomethyl malonate from dimethyl malonate through controlled monosaponification [3] [4]. The optimal conditions involve treating dimethyl malonate with 1.0 equivalent of aqueous potassium hydroxide in acetonitrile at 0-4°C, yielding 81% of the desired half-ester [4]. This intermediate is then subjected to diformylation using the Vilsmeier reagent generated from dimethylformamide and phosphorus oxychloride at 90°C for 4 hours [3].

The decarboxylation step occurs during the aqueous workup and subsequent distillation, where carbon dioxide and hydrogen chloride are evolved. The overall yield from this sequence ranges from 45-60%, with the primary limitation being the multi-step nature and the requirement for specialized handling of the volatile and corrosive reagents [1] [3].

Ozonolysis of Aromatic Substrates

Ozonolysis of dimethyl 2,5-cyclohexadiene-1,4-dicarboxylate provides an alternative oxidative route to methyl 2-formyl-3-oxopropanoate [1]. This method exploits the reactivity of the conjugated diene system toward ozone, resulting in oxidative cleavage of the double bonds and formation of the desired α-ketoester.

The ozonolysis reaction typically occurs at -78°C in methanol, with ozone bubbled through the solution until a characteristic blue color indicates complete consumption of the substrate [5]. The reaction proceeds through formation of primary ozonides, which rapidly rearrange to form carbonyl compounds [6] [7]. However, this method suffers from significant limitations including safety concerns associated with ozone handling, low yields (30-45%), and the formation of various oxidized byproducts [1].

Classical Esterification Approaches

Fischer esterification of the corresponding α-keto acid with methanol in the presence of acid catalysts represents a straightforward approach when the free acid is available [8] [9]. The reaction employs sulfuric acid or para-toluenesulfonic acid as catalysts, with refluxing for 8-12 hours typically required to achieve complete conversion.

The mechanism proceeds through protonation of the carboxyl oxygen, nucleophilic attack by methanol, and subsequent dehydration [8]. Yields of 70-85% are commonly achieved, though the method is limited by the equilibrium nature of the reaction and the requirement for excess methanol to drive the reaction to completion [9].

Modern Catalytic Approaches for α-Ketoester Synthesis

Photoredox Copper Catalysis

Visible light-induced copper catalysis has emerged as a powerful method for α-ketoester synthesis through controlled oxidation of terminal alkynes [10] [11] [12]. The method employs copper bromide or copper chloride as catalysts, with molecular oxygen serving as the sustainable oxidant under mild photoredox conditions.

The reaction mechanism involves single electron transfer processes that generate superoxide radical anions, which coordinate to copper complexes and facilitate controlled oxidation of the carbon-carbon triple bond [10]. The process proceeds through formation of phenylglyoxal intermediates, which can be trapped with alcohols to form the desired α-ketoesters [11].

Remarkably, this method demonstrates broad functional group tolerance and compatibility with primary, secondary, and tertiary alcohols, achieving yields of 75-95% across 43 examples [10] [12]. The reaction can be readily scaled to gram quantities and operates under ambient conditions, representing a significant advancement over traditional thermal processes.

Palladium-Catalyzed Ketoesterification

Palladium-catalyzed direct α-ketoesterification of 8-methylquinoline derivatives with α-ketoacids via dehydrogenation coupling represents a regiospecific and efficient approach [13] [14] [15]. This transformation utilizes palladium acetate or related complexes as catalysts, operating under mild conditions without the need for peroxides or strong bases.

The reaction mechanism involves C-H activation of the methyl group, followed by coupling with the α-ketoacid substrate through a dehydrogenative process [15]. The method demonstrates excellent scalability, with reactions conducted at gram scale using only 1 mol% palladium catalyst, indicating potential for further catalyst loading reduction in large-scale production [14].

Yields typically range from 70-88%, with the reaction being compatible with air and proceeding at mild temperatures [13]. The regioselectivity is excellent, with exclusive formation of the desired α-ketoester products without detectable regioisomers.

Asymmetric Copper Catalysis

The substrates for this transformation arise from catalytic enantioselective conjugate additions and alkylation reactions of acetoacetate esters [16]. The mild reaction conditions do not induce racemization of the enolizable α-ketoester products, making this method particularly valuable for asymmetric synthesis applications.

The reaction tolerates various functional groups including esters, ketones, ketals, and nitro groups, while utilizing inexpensive and readily available materials [17]. The method provides access to structurally diverse enantiomerically enriched products that were previously unknown even in racemic form.

Heterogeneous Catalysis Systems

Hydrotalcite-supported bimetallic catalysts (CuMn/HT) have been developed for heterogeneous aerobic oxidative esterification between α-hydroxy ketones and alcohols [18]. This system uses molecular oxygen as a green oxidant and demonstrates high catalytic activity due to increased oxygen vacancy content and the formation of a CuMn₂O₄ crystal phase.

The recyclable CuMn/HT catalyst exhibits excellent performance in the absence of additives and ligands, affording α-ketoesters in 80-95% yields [18]. The catalytic system demonstrates remarkable tolerance for complicated bioactive molecules as raw materials and can be performed on multigram scale, making it suitable for industrial applications.

Byproduct Analysis and Yield Optimization Strategies

Byproduct Formation Patterns

Traditional synthesis methods typically generate significant quantities of byproducts that can compromise both yield and purification efficiency. In the Panizzi formylation, the major byproducts include methanol elimination products and unreacted acetal starting materials, accounting for 20-30% of the reaction mass [1]. The formation of these byproducts is closely related to the competing hydrolysis reactions and the reversible nature of the formylation process.

The diformylation-decarboxylation sequence produces carbon dioxide, hydrogen chloride, and dimethylformamide residues as primary byproducts [3]. These account for 15-25% of the reaction mass and require careful handling due to their corrosive nature. The evolution of gases during the reaction necessitates appropriate ventilation and gas scrubbing systems.

Ozonolysis reactions generate complex mixtures of ozonides and peroxides as byproducts, which can account for 25-40% of the reaction products [6] [7]. These highly oxidized multifunctional compounds pose both safety and separation challenges, requiring specialized reductive workup procedures to ensure complete decomposition of potentially explosive intermediates.

Modern Catalytic Method Advantages

Photoredox copper catalysis demonstrates significantly reduced byproduct formation, with phenylglyoxal intermediates representing only 5-15% of the reaction products [10] [19]. The clean reaction profile is attributed to the controlled nature of the oxidation process and the ability to trap intermediates efficiently with the alcohol nucleophile.

Palladium-catalyzed methods show moderate byproduct formation (10-20%), primarily consisting of quinoline derivatives and unreacted starting materials [13]. The selectivity can be enhanced through optimization of catalyst loading and maintenance of inert atmosphere conditions.

Optimization Strategies for Enhanced Yields

Temperature control emerges as a critical parameter across all synthesis methods. For the Panizzi formylation, maintaining temperatures below 80°C prevents decomposition of the sensitive α-dicarbonyl system while ensuring adequate reaction rates [1]. The diformylation process requires precise temperature control during the Vilsmeier reagent formation and subsequent malonate addition to minimize side reactions [3].

Stoichiometric optimization plays a crucial role in yield enhancement. The use of excess methyl formate in Panizzi formylation (1.5-2.0 equivalents) helps drive the equilibrium toward product formation [1]. Similarly, precise control of the dimethylformamide to phosphorus oxychloride ratio (optimal 1.2:1) in the diformylation process minimizes formation of polymeric byproducts [3].

Catalyst loading optimization in modern methods requires balancing catalytic efficiency with economic considerations. Photoredox copper systems achieve optimal performance with 5-10 mol% catalyst loading, while palladium systems can operate effectively with as little as 1 mol% catalyst for large-scale applications [14] [11].

Separation and Purification Protocols

Fractional vacuum distillation represents the preferred purification method for volatile α-ketoesters, taking advantage of the significant boiling point differences between products and byproducts [1] [2]. The use of reduced pressure (2-20 mmHg) prevents thermal decomposition while enabling efficient separation.

Column chromatography using silica gel provides excellent separation for modern catalytic products, particularly when dealing with polar byproducts and catalyst residues [10]. The method allows for precise control over product purity and enables recovery of valuable catalyst materials.

Aqueous workup procedures followed by extraction protocols effectively remove ionic byproducts and catalyst residues from palladium-catalyzed reactions [15]. The use of acid-base extractions enables selective removal of basic quinoline byproducts while preserving the neutral α-ketoester products.

Reductive workup protocols are essential for ozonolysis reactions to ensure complete decomposition of potentially hazardous ozonide intermediates [20]. The use of zinc dust or dimethyl sulfide as reducing agents converts peroxides to stable carbonyl compounds, enabling safe handling and purification.

XLogP3

-0.5

Wikipedia

Methyl 2-formyl-3-oxopropanoate

Dates

Last modified: 08-16-2023

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